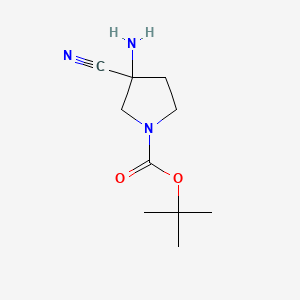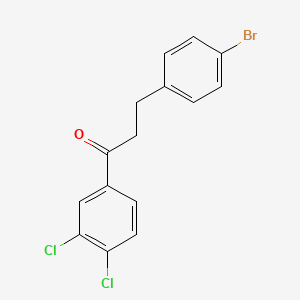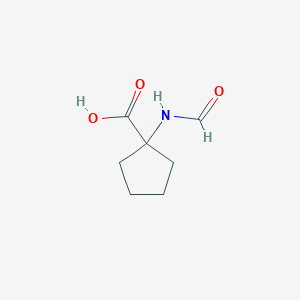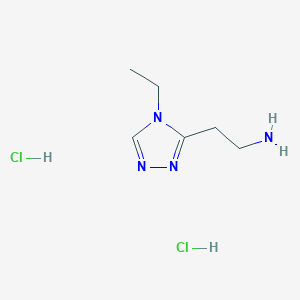
Tert-Butyl-3-Amino-3-Cyanopyrrolidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate can be achieved from Di-tert-butyl dicarbonate and 3-Aminopyrrolidine .Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 3-amino-3-cyano-1-pyrrolidinecarboxylate . The InChI code is 1S/C10H17N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-5,7,12H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a colorless low melting solid or liquid . It has a predicted boiling point of 336.6±42.0 °C and a predicted density of 1.15±0.1 g/cm3 . The compound should be stored at 2-8°C, protected from light .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Tert-Butyl-3-Amino-3-Cyanopyrrolidin-1-carboxylat: ist ein wertvoller Baustein in der organischen Synthese. Seine tert-Butylgruppe lässt sich leicht unter sauren Bedingungen entschützen, wodurch eine freie Aminogruppe freigelegt wird, die sich weiter funktionalisieren lässt . Diese Verbindung ist aufgrund ihrer Stabilität und Reaktivität besonders nützlich bei der Synthese komplexer Moleküle.
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Vorläufer für die Synthese verschiedener bioaktiver Moleküle. Ihre Cyano- und Aminofunktionalitäten sind vielseitige Griffe zur Konstruktion von Pharmakophoren, die Teile eines Moleküls sind, die für seine biologische Aktivität verantwortlich sind .
Materialwissenschaft
Die sterische Hinderung der tert-Butylgruppe kann die physikalischen Eigenschaften von Materialien beeinflussen. Wenn sie in Polymere oder kleine Moleküle eingebaut wird, kann sie Löslichkeit, Schmelzpunkt und Kristallinität beeinflussen, die wichtige Parameter in materialwissenschaftlichen Anwendungen sind .
Peptidsynthese
Diese Verbindung kann in der Peptidsynthese als Aminosäureanalog verwendet werden. Die tert-Butylgruppe dient als Schutzgruppe für das Carboxylat während Peptidkopplungsreaktionen, was eine gängige Strategie bei der Synthese von Peptiden ist .
Katalyse
Die Aminogruppe von This compound kann als Ligand in der Katalyse fungieren, indem sie sich an Metallzentren koordiniert und den Ausgang katalytischer Reaktionen beeinflusst. Dies ist besonders relevant bei der Entwicklung neuer katalytischer Prozesse .
Biokonjugation
Die funktionellen Gruppen der Verbindung machen sie für Biokonjugationstechniken geeignet, bei denen sie verwendet werden kann, um Biomoleküle an verschiedene Substrate oder aneinander zu binden. Dies ist wichtig bei der Entwicklung diagnostischer Werkzeuge und gezielter Therapien .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram, with a signal word of “Warning” and hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
The presence of both an amino group and a carboxylate group in the molecule suggests that it could participate in various chemical reactions. For example, the amino group (-NH2) can act as a base, accepting a proton to form a positively charged ammonium ion. On the other hand, the carboxylate group (-COO-) can act as an acid, donating a proton to form a negatively charged carboxylate ion .
The cyanopyrrolidine structure of the compound suggests that it might have biological activity. Cyanopyrrolidines are known to be used in the synthesis of various pharmaceuticals. .
As for its pharmacokinetics, the properties of Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate such as its solubility, stability, and permeability would influence its absorption, distribution, metabolism, and excretion (ADME) in the body. These properties can be influenced by factors such as the compound’s chemical structure, the pH of the environment, and the presence of transport proteins .
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-5,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLVTBMZGLRSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726412 | |
| Record name | tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871115-54-7 | |
| Record name | tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1441312.png)


![tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1441317.png)
![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)





![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)
